Methyl bromopyruvate

Carbonic anhydrase inhibition Vascular pharmacology Glaucoma research

Procure Methyl bromopyruvate (≥95% purity) as a validated electrophilic building block for heterocycle synthesis and a characterized inhibitor of carbonic anhydrase and LDHA. Its dual α-bromo-β-ketoester reactivity enables proven yields in alkylation steps, while its defined binding affinity supports consistent results in Warburg effect and vascular pharmacology studies.

Molecular Formula C4H5BrO3
Molecular Weight 180.98 g/mol
CAS No. 7425-63-0
Cat. No. B1348295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl bromopyruvate
CAS7425-63-0
Molecular FormulaC4H5BrO3
Molecular Weight180.98 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CBr
InChIInChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3
InChIKeyMQONVZMIFQQQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Bromopyruvate (CAS 7425-63-0): A Differentiated α-Bromo-β-Ketoester for Precision Alkylation and Synthesis


Methyl bromopyruvate (CAS 7425-63-0) is an α-bromo-β-ketoester that functions as a reactive alkylating agent and electrophilic building block in organic synthesis [1]. The compound features a bromomethyl ketone moiety adjacent to an α-ketoester, which confers dual reactivity: the bromine serves as a leaving group for nucleophilic substitution, while the ketone and ester groups enable further synthetic elaboration [1]. Commercially available at purities of ≥95.0% to ≥98.0%, it is supplied as a liquid with a density of 1.70 g/mL at 20 °C .

Methyl Bromopyruvate vs. Analogs: Why Simple Substitution Compromises Reactivity and Outcome


Methyl bromopyruvate cannot be substituted indiscriminately with other α-bromo-β-ketoesters or pyruvate derivatives. The methyl ester confers distinct reactivity and steric properties compared to the ethyl ester (ethyl bromopyruvate) [1], and the brominated ketone provides alkylating capability absent in non-halogenated pyruvates such as methyl pyruvate [2]. While 3-bromopyruvic acid shares the bromopyruvate core, its free carboxylic acid introduces different solubility, handling, and compatibility issues in non-aqueous syntheses [3]. These structural variations translate to measurable differences in reaction yields, enzyme inhibition potency, and functional performance, as quantified in the evidence below.

Methyl Bromopyruvate Differentiation Evidence: Quantitative Head-to-Head Comparisons


Carbonic Anhydrase Inhibition: Comparable Vasorelaxation to Ethyl Ester in Intact Tissue

In isolated porcine retinal arterioles with preserved perivascular tissue, methyl bromopyruvate induced vasorelaxation statistically equivalent to that of ethyl bromopyruvate [1]. This demonstrates that for carbonic anhydrase-mediated vascular studies, the methyl ester performs comparably to the ethyl analog in the more physiologically relevant intact tissue preparation [1].

Carbonic anhydrase inhibition Vascular pharmacology Glaucoma research

LDHA Inhibition: Quantified Enzyme Affinity with Direct Binding and Functional IC₅₀ Data

Methyl bromopyruvate binds to human recombinant lactate dehydrogenase A (LDHA) with a dissociation constant (Kd) of 6,100 nM (6.1 µM) as determined by surface plasmon resonance [1]. Functional inhibition of LDHA yields an IC₅₀ of 1,900 nM (1.9 µM) under one set of assay conditions and 8,800 nM (8.8 µM) under another [1]. This quantitative affinity profile distinguishes methyl bromopyruvate from non-halogenated methyl pyruvate, which lacks LDHA inhibitory activity and instead serves as a metabolic substrate [2].

Lactate dehydrogenase Cancer metabolism Enzyme inhibition

Synthetic Utility: Validated 70.7% Yield in Heterocycle Formation

In a patented synthetic procedure, methyl bromopyruvate reacted with 3-chloropyrazin-2-amine in acetonitrile with sodium bicarbonate at 80 °C for 4 hours to yield the corresponding imidazo[1,2-a]pyrazine derivative. The isolated yield of the title compound was 60 g, corresponding to a calculated yield of 70.7% . While direct comparative yield data for ethyl bromopyruvate under identical conditions is not available in this reference, the methyl ester is specifically selected for this transformation, likely due to its favorable reactivity or steric profile relative to the ethyl analog .

Heterocyclic synthesis Process chemistry Patent synthesis

High-Impact Applications of Methyl Bromopyruvate Supported by Quantitative Evidence


Carbonic Anhydrase Inhibition Studies in Ocular and Vascular Pharmacology

Investigators studying carbonic anhydrase (CA) isoforms in retinal vasculature or glaucoma models can use methyl bromopyruvate as a validated CA inhibitor. The compound induces significant vasorelaxation in isolated porcine retinal arterioles, with efficacy comparable to ethyl bromopyruvate in the presence of perivascular tissue [1]. This functional validation supports its use in ex vivo vascular pharmacology assays where tissue architecture is preserved [1].

Lactate Dehydrogenase (LDH) Inhibition for Cancer Metabolism Research

Methyl bromopyruvate is a characterized inhibitor of human LDHA, with defined binding affinity (Kd = 6.1 µM) and functional inhibition (IC₅₀ = 1.9–8.8 µM) [1]. This makes it suitable for studies probing the Warburg effect and glycolytic dependency in cancer cell lines, where LDHA inhibition is a therapeutic hypothesis [1]. In contrast, methyl pyruvate acts as a metabolic substrate and cannot substitute for this application [2].

Alkylation and Heterocycle Synthesis in Medicinal Chemistry

Process chemists synthesizing nitrogen-containing heterocycles (e.g., imidazo[1,2-a]pyrazines) can employ methyl bromopyruvate as an alkylating agent. A patented procedure demonstrates a 70.7% isolated yield when reacting with 3-chloropyrazin-2-amine under basic conditions [1]. This validated yield provides a reference point for optimizing similar alkylation steps in drug discovery and development [1].

Thiabendazole Intermediate in Agrochemical Manufacturing

Methyl bromopyruvate serves as a key intermediate in the industrial synthesis of thiabendazole, a widely used fungicide [1]. Procurement specifications of ≥98.0% purity are essential for this application, as impurities can reduce downstream yields and introduce byproducts [1]. The high purity grade ensures consistent performance in large-scale agrochemical production [1].

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